molecular formula C20H18O4S2 B12857299 Diethyl 2,5-di(thiophen-3-yl)terephthalate

Diethyl 2,5-di(thiophen-3-yl)terephthalate

Cat. No.: B12857299
M. Wt: 386.5 g/mol
InChI Key: RQWAUZYNANVVAQ-UHFFFAOYSA-N
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Description

Diethyl 2,5-di(thiophen-3-yl)terephthalate is an organic compound with the molecular formula C20H18O4S2 It is a derivative of terephthalic acid, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by thiophen-3-yl groups, and the carboxyl groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,5-di(thiophen-3-yl)terephthalate typically involves the esterification of 2,5-di(thiophen-3-yl)terephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(thiophen-3-yl)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2,5-di(thiophen-3-yl)terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2,5-di(thiophen-3-yl)terephthalate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it an effective material for optoelectronic applications. In biological systems, the thiophene rings can interact with proteins and nucleic acids, potentially affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-di(thiophen-2-yl)terephthalate
  • Diethyl 2,5-di(furan-3-yl)terephthalate
  • Diethyl 2,5-di(pyridin-3-yl)terephthalate

Uniqueness

Diethyl 2,5-di(thiophen-3-yl)terephthalate is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to other heterocyclic analogs. The thiophene rings enhance the compound’s conjugation and stability, making it more suitable for applications in organic electronics and materials science.

Biological Activity

Diethyl 2,5-di(thiophen-3-yl)terephthalate is a compound of significant interest due to its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, including Suzuki coupling methods. The compound features a terephthalate backbone with thiophene rings that enhance its electronic properties. The synthesis typically involves the reaction of diethyl terephthalate with thiophene derivatives under catalytic conditions.

Key Structural Features:

  • Molecular Formula: C19_{19}H18_{18}O4_4S2_2
  • Functional Groups: Ester groups from the terephthalate moiety and thiophene rings.
  • Crystallographic Data: X-ray diffraction studies reveal bond lengths and angles consistent with expected values for such compounds, indicating stable molecular conformations .

Biological Activities

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antitumor agent.

Antibacterial Activity

Research indicates that compounds containing thiophene rings exhibit notable antibacterial properties. For instance, studies have shown that related thiophene derivatives effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . this compound's structural similarity to these derivatives suggests it may possess similar antibacterial effects.

Antitumor Activity

The thieno[2,3-b]thiophene scaffold found in this compound has been associated with antitumor activity. Compounds derived from this scaffold have shown promise in inhibiting tumor cell proliferation in various cancer cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.

Case Studies and Experimental Findings

  • Antibacterial Screening:
    • A study assessed the antibacterial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics .
  • Antitumor Activity:
    • In vitro testing on human cancer cell lines demonstrated that this compound reduced cell viability significantly at certain concentrations, suggesting potential as a chemotherapeutic agent .

Comparative Analysis of Biological Activity

CompoundAntibacterial ActivityAntitumor Activity
This compoundModerateSignificant
Thieno[2,3-b]thiophene derivativesHighHigh
Other thiophene-based compoundsVariableModerate

Properties

Molecular Formula

C20H18O4S2

Molecular Weight

386.5 g/mol

IUPAC Name

diethyl 2,5-di(thiophen-3-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3

InChI Key

RQWAUZYNANVVAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C2=CSC=C2)C(=O)OCC)C3=CSC=C3

Origin of Product

United States

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